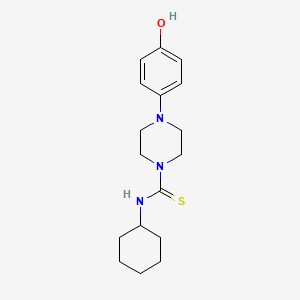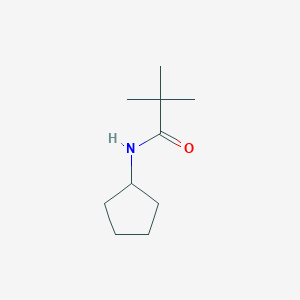![molecular formula C23H22FN3O2 B6075325 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6075325.png)
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as FP-1, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is a proline-based inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Mécanisme D'action
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide works by inhibiting the enzyme DPP-4, which is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and decrease glucagon secretion. This results in improved glucose metabolism and decreased blood glucose levels.
Biochemical and Physiological Effects
Studies have shown that 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has a number of biochemical and physiological effects. In addition to its effects on glucose metabolism, 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to improve lipid metabolism by decreasing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is its specificity for DPP-4. This allows researchers to study the effects of DPP-4 inhibition on glucose metabolism without the confounding effects of other enzymes. However, one limitation of using 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are a number of future directions for the study of 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One direction is the investigation of its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Another direction is the development of more potent and selective DPP-4 inhibitors based on the structure of 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. Finally, the effects of long-term treatment with 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide on glucose and lipid metabolism should be investigated in animal models.
Méthodes De Synthèse
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-(3-pyridinyloxy)benzaldehyde with (S)-proline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product. The intermediate product is then reacted with 3-fluorobenzylamine to form the final product, 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide.
Applications De Recherche Scientifique
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. DPP-4 inhibitors such as 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide have been shown to improve glucose metabolism by increasing insulin secretion and decreasing glucagon secretion. 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been studied for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c24-18-7-3-6-17(14-18)16-27-13-5-10-21(27)23(28)26-20-9-1-2-11-22(20)29-19-8-4-12-25-15-19/h1-4,6-9,11-12,14-15,21H,5,10,13,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVPZCJLGCAUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-difluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6075265.png)
![3-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B6075283.png)
![2-{4-[(3,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B6075292.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)
![2-[(4-fluorophenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075304.png)

![ethyl 5-methyl-4-phenyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6075317.png)
![methyl N-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B6075318.png)
![1-[1-({1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6075330.png)

![1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6075342.png)